molecular formula C5H6N4O2 B098334 2-Hydrazino-3-nitropyridine CAS No. 15367-16-5

2-Hydrazino-3-nitropyridine

Cat. No. B098334
M. Wt: 154.13 g/mol
InChI Key: QPDGBZPNEZMTOU-UHFFFAOYSA-N
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Patent
US05763359

Procedure details

2-Chloro-3-nitropyridine (100 g, 0.63 mol), hydrazine monohydrate (70.4 mL, 72.6 g, 1.45 mol) and methanol (1.3 L) were mixed and heated to reflux with stirring. After 30 min the reaction mixture was cooled and filtered collecting the insoluble materials. The filtrate was concentrated by evaporation under reduced pressure and the residue obtained as well as the insoluble materials from the filtration were diluted with water. The insoluble solids present were collected by filtration, washed with water, and dried to obtain 95.2 g (98 percent of theory) of the title compound as a bright yellow powder melting at 168°-169° C.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
70.4 mL
Type
reactant
Reaction Step One
Quantity
1.3 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][CH:5]=[CH:4][N:3]=1.O.[NH2:12][NH2:13]>CO>[NH:12]([C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][CH:5]=[CH:4][N:3]=1)[NH2:13] |f:1.2|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
ClC1=NC=CC=C1[N+](=O)[O-]
Name
Quantity
70.4 mL
Type
reactant
Smiles
O.NN
Name
Quantity
1.3 L
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
After 30 min the reaction mixture was cooled
Duration
30 min
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
collecting the insoluble materials
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated by evaporation under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue obtained as well as the insoluble materials
FILTRATION
Type
FILTRATION
Details
from the filtration
ADDITION
Type
ADDITION
Details
were diluted with water
FILTRATION
Type
FILTRATION
Details
The insoluble solids present were collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
N(N)C1=NC=CC=C1[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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